molecular formula C16H19N5O2 B2911613 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2108363-10-4

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone

カタログ番号: B2911613
CAS番号: 2108363-10-4
分子量: 313.361
InChIキー: DXIIJHGUZWADIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone features a bicyclo[3.2.1]octane core substituted with a 2H-1,2,3-triazol-2-yl group and a 2-methoxypyridin-3-yl moiety linked via a methanone bridge. The stereochemistry ((1R,5S)) and substituent arrangement may influence binding affinity and selectivity.

特性

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-17-15)16(22)20-11-4-5-12(20)10-13(9-11)21-18-7-8-19-21/h2-3,6-8,11-13H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIIJHGUZWADIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance binding affinity to various biological targets. The azabicyclo[3.2.1]octane core contributes to the compound's conformational rigidity, which is essential for receptor recognition and activation.

Therapeutic Applications

  • Cancer Treatment : The compound has been identified as a potential inhibitor of the AKT signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of AKT has been linked to reduced tumor growth and increased apoptosis in cancer cells .
  • Inflammatory Disorders : Recent studies suggest that derivatives of this compound may inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain management in conditions such as arthritis .
  • Neurological Disorders : The structural features of the compound may allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders by modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

ModificationEffect on ActivityReference
Triazole substitutionIncreased receptor affinity
Variation in methoxy group positionAltered solubility and bioavailability
Changes in bicyclic structureEnhanced selectivity for target receptors

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that modifications to the triazole ring significantly enhanced binding affinity to P2Y receptors, suggesting a strong potential for therapeutic applications in cardiovascular diseases .
  • In Vivo Efficacy : Animal models have shown that administration of this compound resulted in significant reductions in tumor size compared to controls, indicating its potential as an anti-cancer agent .
  • Safety Profile : Toxicological assessments indicate that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development into therapeutic agents .

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs derived from the provided evidence.

Structural and Molecular Comparisons

Compound Name (Key Features) Molecular Formula Molecular Weight Key Substituents Triazole/Pyrazole Type Functional Groups Reference
Target Compound C₁₆H₁₉N₅O₂ 313.36 2-methoxypyridin-3-yl 2H-1,2,3-triazol-2-yl Methanone bridge -
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone C₂₀H₂₆N₄OS 370.50 4-(isopropylthio)phenyl 2H-1,2,3-triazol-2-yl Ethanone linker
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one C₁₆H₁₉N₅O 297.35 Pyridin-3-yl 1H-1,2,4-triazol-1-yl Ethanone linker
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone C₁₆H₂₂N₆O 314.39 1,3,5-trimethylpyrazol-4-yl 1H-1,2,4-triazol-1-yl Methanone bridge
(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₈H₂₁N₃O₃S 359.40 2,3-dihydrobenzofuran-5-yl sulfonyl Pyrazol-1-yl (non-triazole) Sulfonyl group

Key Observations

In contrast, the 4-(isopropylthio)phenyl group in introduces a lipophilic thioether, which may improve membrane permeability but reduce solubility. The pyridin-3-yl substituent in lacks the methoxy group, simplifying the structure but possibly reducing electronic interactions.

Triazole Isomerism: The target compound uses a 2H-1,2,3-triazol-2-yl group, while analogs in and feature 1H-1,2,4-triazol-1-yl.

Linker and Functional Group Variations: Compounds with ethanone linkers (e.g., ) introduce flexibility compared to the rigid methanone bridge in the target and . The sulfonyl group in is strongly electron-withdrawing, likely increasing solubility but reducing passive diffusion across biological membranes.

Steric and Metabolic Considerations :

  • The 1,3,5-trimethylpyrazol-4-yl group in adds steric bulk, which could hinder metabolic degradation but reduce binding pocket compatibility.

Limitations in Available Data

  • No pharmacological or pharmacokinetic data (e.g., IC₅₀, logP, bioavailability) are provided in the evidence, limiting direct activity comparisons.
  • Physical properties (melting point, solubility) are largely unreported, making it difficult to assess formulation feasibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。